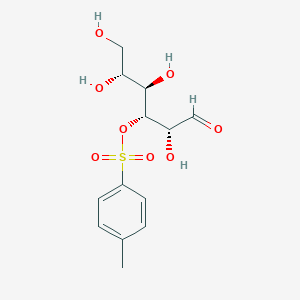
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride is a chemical compound with the molecular formula C13H18N2O3·HCl It is known for its unique structure, which includes a morpholine ring, a hydroxyphenyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and acrylonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Morpholinepropanamide, N-(4-methoxyphenyl)-, monohydrochloride
- 4-Morpholinepropanamide, N-(4-chlorophenyl)-, monohydrochloride
- 4-Morpholinepropanamide, N-(4-nitrophenyl)-, monohydrochloride
Uniqueness
4-Morpholinepropanamide, N-(4-hydroxyphenyl)-, monohydrochloride is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological targets and contributes to the compound’s potential therapeutic applications.
Eigenschaften
CAS-Nummer |
29235-71-0 |
|---|---|
Molekularformel |
C13H19ClN2O3 |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-3-1-11(2-4-12)14-13(17)5-6-15-7-9-18-10-8-15;/h1-4,16H,5-10H2,(H,14,17);1H |
InChI-Schlüssel |
AURVPSOVIKRXQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)

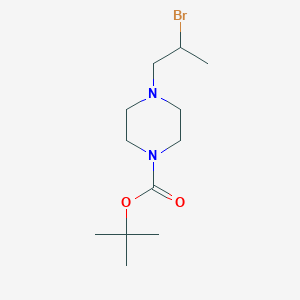
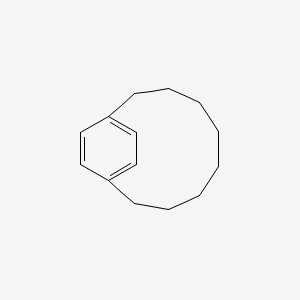
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
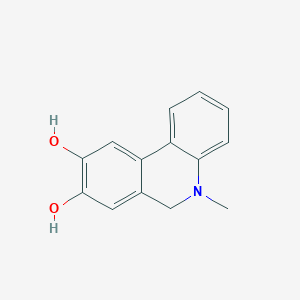
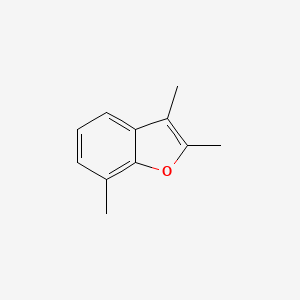
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)


![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)

![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
